Fragment Elaboration Starting Point: Potency Leap from Initial Hit 7-Azaindole
The target compound is the elaborated fragment where the initial 7-azaindole scaffold has been evolved into the (1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine structure. The original fragment hit, 7-azaindole, was a very weak PKBbeta inhibitor with an IC50 greater than 100 µM [1]. This elaboration was a critical step guided by iterative crystallography of inhibitor-PKA-PKB chimera complexes, which efficiently improved potency [1].
| Evidence Dimension | PKBbeta inhibitory potency of initial fragment vs. elaborated scaffold class |
|---|---|
| Target Compound Data | Scaffold elaboration yields nanomolar 4-(piperidin-1-yl)pyrrolo[2,3-d]pyrimidine inhibitors [1] |
| Comparator Or Baseline | 7-Azaindole, PKBbeta IC50 > 100 µM |
| Quantified Difference | Fragment elaboration improved potency by >100-fold into the nanomolar range for the scaffold class [1] |
| Conditions | Radiometric filter binding assay on recombinant PKBbeta |
Why This Matters
This established a >100-fold potency improvement over the initial fragment, validating the scaffold for chemical probe and drug discovery procurement.
- [1] Caldwell, J.J. et al. Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration. J. Med. Chem. 2008, 51, 2147-2157. View Source
